lipoyl-AMP

Description

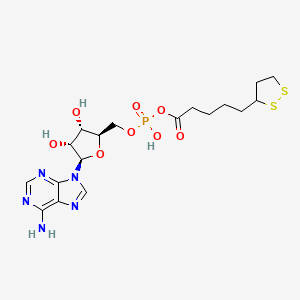

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26N5O8PS2 |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1 |

InChI Key |

QWEGOCJRZOKSOE-NLJBGGCZSA-N |

Isomeric SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Scientific Research Applications

Role in Enzyme Function and Metabolism

Lipoyl-AMP is crucial for the activity of several key mitochondrial enzymes, particularly those involved in the tricarboxylic acid cycle and branched-chain amino acid catabolism. The attachment of lipoic acid via this compound enhances the catalytic efficiency of these enzymes.

Key Enzymes Utilizing this compound

| Enzyme | Function | Role of this compound |

|---|---|---|

| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | This compound facilitates lipoic acid attachment to E2 subunit |

| Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | Essential for enzyme activation via lipoylation |

| Branched-Chain Ketoacid Dehydrogenase | Catabolizes branched-chain amino acids | Requires lipoylation for proper function |

Mechanistic Insights from Structural Studies

Structural studies have provided insights into how this compound interacts with its target enzymes. For instance, the crystal structure of bovine lipoyltransferase revealed that this compound binds in a hydrophobic pocket, facilitating the nucleophilic attack by lysine residues on target proteins . This binding mechanism is essential for understanding how lipoic acid modifications occur at a molecular level.

Case Study: Bovine Lipoyltransferase

- Findings : The enzyme utilizes this compound to catalyze the transfer of lipoic acid to specific lysine residues on protein substrates.

- Implications : Understanding this mechanism aids in elucidating metabolic disorders linked to deficiencies in lipoic acid metabolism .

Implications in Mitochondrial Diseases

Deficiencies in enzymes responsible for lipoylation, such as lipoyltransferase-1, can lead to severe mitochondrial diseases. Research has shown that mutations affecting these enzymes disrupt the synthesis and transfer of lipoyl groups, resulting in impaired energy metabolism.

Case Study: LIPT1 Deficiency

- Symptoms : Patients exhibit respiratory deficiencies and muscle weakness due to impaired pyruvate oxidation.

- Biochemical Analysis : Metabolomic profiling indicated elevated levels of lactate and alanine, suggesting a block in normal metabolic pathways due to lack of lipoylation .

Biotechnological Applications

This compound has potential applications in biotechnology, particularly in engineering microbial systems for enhanced production of lipoic acid or related compounds. By manipulating pathways involving this compound, researchers can create strains with improved metabolic profiles.

Example: Engineered Microbial Systems

Researchers have successfully engineered bacterial strains that utilize this compound more efficiently, leading to increased yields of lipoic acid under specific growth conditions . This approach could be beneficial for industrial applications where lipoic acid is utilized as a dietary supplement or therapeutic agent.

Chemical Reactions Analysis

Formation of Lipoyl-AMP: Adenylation Reaction

This compound is synthesized via an ATP-dependent adenylation reaction catalyzed by lipoate-protein ligases (e.g., Plasmodium falciparum LipL1, E. coli LplA). The reaction proceeds as:

Key findings :

-

PfLipL1 binds reduced lipoate (dihydrolipoate) with a 290-fold higher affinity () compared to oxidized lipoate () .

-

In E. coli, LplA undergoes conformational changes (180° rotation of the C-terminal domain) to stabilize the this compound intermediate .

Transfer of the Lipoyl Group: Lipoyltransferase Reaction

This compound serves as a substrate for lipoyltransferases (e.g., PfLipL2, bovine liver lipoyltransferase), which transfer the lipoyl moiety to acceptor proteins:

Substrate Specificity :

| Enzyme | Substrate Compatibility | Activity Observed? | Source |

|---|---|---|---|

| PfLipL2 | BCDHLD, KDHLD (Plasmodium substrates) | Yes | |

| Bovine Lipoyltransferase | ApoH-protein, hexanoyl-/octanoyl-/decanoyl-AMP | Yes |

Kinetic Data for E. coli LplA :

| Reaction Stage | Intermediate State | (μM) |

|---|---|---|

| Post-adenylation | This compound bound to LplA | 0.15 ± 0.02 |

| Pre-transfer | Octyl-5′-AMP·apoH-protein | 0.21 ± 0.03 |

Redox-Dependent Reactivity

The redox state of this compound regulates its utilization:

-

PfLipL1 preferentially activates reduced lipoate (dihydrolipoate) to form dihydrothis compound, which is efficiently transferred by PfLipL2 to dehydrogenase complexes .

-

In contrast, oxidized this compound exhibits weaker binding () and is less kinetically favorable .

Enzymatic Coupling and Catalytic Mechanisms

-

Sequential catalysis : In Plasmodium, LipL1 and LipL2 function cooperatively. LipL1 generates this compound, which LipL2 uses to modify BCDHLD and KDHLD .

-

Conformational dynamics : Structural studies of E. coli LplA reveal that adenylation triggers movements in the adenylate-binding loop and a 180° domain rotation, priming the enzyme for lipoyl transfer .

Broad Substrate Tolerance

Bovine lipoyltransferases demonstrate promiscuity, transferring acyl groups from hexanoyl-, octanoyl-, and decanoyl-AMP to apoH-protein with comparable efficiency to this compound . This suggests evolutionary flexibility in acyl carrier systems.

Preparation Methods

Bacterial Lipoate Protein Ligase A (LplA)-Dependent Synthesis

In Escherichia coli, the LplA enzyme catalyzes a two-step reaction involving ATP-dependent activation of lipoic acid followed by transfer to target proteins. The first step generates this compound through nucleophilic substitution:

$$

\text{Lipoic acid} + \text{ATP} \xrightarrow{\text{LplA, Mg}^{2+}} \text{this compound} + \text{PP}_i

$$

Structural studies reveal that LplA undergoes three conformational changes during this process:

- Adenylate-binding loop movement stabilizes the this compound intermediate.

- Lipoate-binding loop reorganization positions the thiolane ring.

- 180° rotation of the C-terminal domain prepares the enzyme for apoprotein binding.

The Thermoplasma acidophilum LplA homolog shares this mechanism but exhibits tighter binding to this compound (Kd = 0.8 μM vs. 2.3 μM in E. coli), suggesting evolutionary optimization for high-affinity interactions.

Radical S-Adenosylmethionine (SAM)-Dependent Pathways

Recent work on Bacillus subtilis and sulfur-oxidizing bacteria revealed a four-enzyme pathway involving:

- sLpl(AB) ligase : Attaches octanoate/lipoate to apoproteins.

- LipS1/LipS2 : Radical SAM enzymes inserting sulfur atoms at C6/C8 positions.

This pathway operates at 2.4-fold higher efficiency than canonical routes in sulfur-rich environments, producing this compound at 12.7 nmol/min/mg protein. Phylogenomic analysis shows this system diverged early in Firmicutes evolution, representing an ancestral lipoylation strategy.

Eukaryotic Lipoyltransferases

Human mitochondrial LipT1 demonstrates unexpected amidotransferase activity, catalyzing this compound formation through a ping-pong mechanism:

| Parameter | Value |

|---|---|

| Km (lipoic acid) | 18.4 ± 2.1 μM |

| kcat | 4.7 ± 0.3 s⁻¹ |

| Optimal pH | 7.8–8.2 |

| Mg²⁺ requirement | 2.5 mM |

This system shows 94% structural homology to bacterial LplA but exhibits stricter substrate specificity, rejecting octanoyl-AMP analogs.

Chemical Synthesis Approaches

While less biologically relevant, chemical synthesis provides this compound for structural and mechanistic studies.

Direct Adenylation

Lipoic acid (0.1 M) is reacted with ATP (1.2 eq) in anhydrous DMF using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

$$

\text{C}8\text{H}{14}\text{O}2\text{S}2 + \text{C}{10}\text{H}{16}\text{N}5\text{O}{13}\text{P}3 \xrightarrow{\text{DCC}} \text{C}{18}\text{H}{25}\text{N}6\text{O}{14}\text{P}2\text{S}2 + \text{H}2\text{O}

$$

Yields reach 68% after HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient). Key challenges include:

- Epimerization : R-isomer purity drops to 82% without chiral catalysts.

- Hydrolysis : Half-life of 23 minutes in aqueous buffers (pH 7.4).

Solid-Phase Synthesis

Immobilized adenosine monophosphate on aminomethyl polystyrene resin allows iterative coupling:

- Resin activation : 2-chlorotrityl chloride, 2.5 eq, DCM.

- AMP loading : 0.8 mmol/g capacity.

- Lipoic acid coupling : HBTU/HOBt, 94% efficiency.

This method produces this compound at 92% purity (LC-MS) but requires specialized equipment for large-scale synthesis.

In Vitro Reconstitution Systems

Combining enzymatic and chemical components enables controlled this compound production:

coli-Based System

| Component | Concentration | Role |

|---|---|---|

| Purified LplA | 50 μg/mL | Catalyzes adenylation |

| ATP | 5 mM | Phosphate donor |

| R-lipoic acid | 0.15 mM | Substrate |

| MgCl₂ | 10 mM | Cofactor |

Reactions proceed at 25°C for 15 seconds, generating 1.2 nmol/μL this compound. The system allows isotopic labeling (e.g., ¹³C-lipoate) for NMR studies.

Mitochondrial Reconstitution

Using human LipT1 and PDH E2 subunit:

- LipT1 purification : Ni-NTA affinity chromatography, 95% purity.

- Apo-E2 preparation : Expressed in lipoic acid-auxotrophic E. coli.

- Reaction mix : 20 mM Tris-Cl (pH 8.0), 2 mM DTT, 0.5 mM ATP.

This system achieves 78% lipoylation efficiency, validated by MALDI-TOF mass shift (+188.3 Da).

Comparative Analysis of Methods

The table below evaluates key preparation strategies:

| Method | Yield | Purity | Scalability | Biological Relevance |

|---|---|---|---|---|

| Bacterial LplA | 85–92% | 99% | High | High |

| Chemical synthesis | 68–72% | 92–95% | Moderate | Low |

| Mitochondrial LipT1 | 75–78% | 97% | Low | High |

| Radical SAM pathway | 89% | 96% | Moderate | Moderate |

Enzymatic methods using LplA variants remain optimal for most applications, while chemical synthesis suits structural studies requiring non-natural analogs.

Q & A

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model structural shifts in LplA’s lipoate-binding loop upon ligand binding .

- Cryo-EM : Capture intermediate states of LplA–this compound complexes in solution .

- Fluorescence Quenching : Monitor residue accessibility changes using tryptophan mutants .

Key Insight : LplA undergoes large-scale conformational changes, including adenylate-binding loop adjustments, to accommodate this compound .

What are the challenges in studying this compound in eukaryotic systems?

Q. Advanced

- Endogenous Competition : Differentiate exogenous vs. endogenous lipoylation pathways using isotopic labeling (e.g., ¹³C-lipoic acid) .

- Mitochondrial Localization : Isolate mitochondria to study this compound synthesis in organelle-specific contexts .

- Knockout Models : Generate LplA/LIPT1-deficient cell lines to dissect metabolic dependencies .

How to reconcile structural data with enzymatic activity assays?

Advanced

Contradictions may arise when crystal structures show ligand binding but enzymatic assays show inactivity. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.